2-Iodo-benzo[b]thiophene
Overview
Description
2-Iodo-benzo[b]thiophene is a heterocyclic aromatic compound that contains both sulfur and iodine atoms within its structure The compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-benzo[b]thiophene typically involves the iodination of benzo[b]thiophene. One common method is the electrophilic iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as palladium-catalyzed cross-coupling reactions. For example, the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene can be used to produce 2-substituted benzo[b]thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Cyclization Reactions: Electrophilic cyclization reactions can be used to form complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Cyclization: Electrophiles such as iodine or bromine in the presence of a base like triethylamine.
Major Products:
Substitution Products: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex structures.
Cyclization Products: Polycyclic aromatic compounds.
Scientific Research Applications
2-Iodo-benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Iodo-benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heteroatomic structure. The iodine atom can participate in halogen bonding, which can enhance binding affinity and specificity to biological targets .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Bromo-benzo[b]thiophene: Similar in reactivity but may have different electronic and steric properties due to the bromine atom.
2-Chloro-benzo[b]thiophene: Less reactive than the iodo derivative but still useful in various synthetic applications.
Uniqueness: 2-Iodo-benzo[b]thiophene is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
2-iodo-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCFWDHWACGQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466982 | |
Record name | 2-Iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36748-89-7 | |
Record name | 2-Iodobenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36748-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36748-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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